N-(1-adamantylmethyl)urea
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Overview
Description
- Its systematic name is N-(1-Adamantylmethyl)urea .
- The adamantyl group (1-adamantyl) is a bulky, cage-like structure derived from adamantane, which imparts unique properties to the compound.
- The compound has a melting point of approximately 250°C and a boiling point estimated around 330.73°C .
N-(1-Adamantyl)urea: (CAS number: 13072-69-0) is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of N-(1-Adamantyl)urea involves the reaction of with . The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis is well-established.
Chemical Reactions Analysis
Reactivity: N-(1-Adamantyl)urea is relatively inert due to the steric hindrance from the adamantyl group.
Common Reactions:
Major Products: The primary product of hydrolysis is .
Scientific Research Applications
Chemistry: N-(1-Adamantyl)urea serves as a building block in organic synthesis, particularly for designing novel ligands and catalysts.
Biological Research: Its unique structure makes it valuable for studying enzyme inhibition, receptor binding, and drug design.
Medicine: Although not a drug itself, derivatives of adamantylurea have been investigated for potential antiviral, antitumor, and antidiabetic properties.
Industry: Limited industrial applications exist, but research continues to explore its potential.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves interactions with specific biological targets, such as enzymes or receptors.
Pathways: Further studies are needed to elucidate the precise pathways affected by N-(1-Adamantyl)urea.
Comparison with Similar Compounds
Similar Compounds: Other adamantyl-containing compounds, such as , , and , share structural similarities but serve different purposes.
Uniqueness: N-(1-Adamantyl)urea’s uniqueness lies in its combination of the adamantyl group with the urea functionality.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-adamantylmethylurea |
InChI |
InChI=1S/C12H20N2O/c13-11(15)14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H3,13,14,15) |
InChI Key |
MKVIIOWMZOUIBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)N |
Origin of Product |
United States |
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